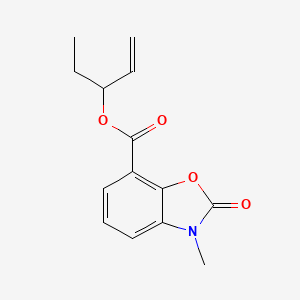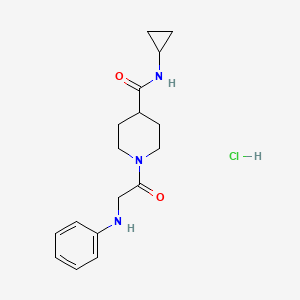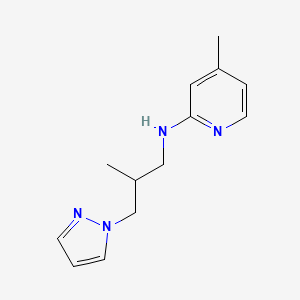
Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both benzene and oxazole rings. This compound has shown potential in various research applications due to its unique properties, including its ability to inhibit certain enzymes and its potential as a fluorescent probe.
Mécanisme D'action
Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate inhibits enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, resulting in a decrease in enzyme activity. The exact mechanism of inhibition may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate are largely dependent on the specific application. As a fluorescent probe, this compound has been shown to be non-toxic to cells and can be used for live-cell imaging studies. As an enzyme inhibitor, the effects will depend on the specific enzyme being targeted.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate in lab experiments is its fluorescent properties. This compound can be used to label specific molecules or structures within cells, allowing for visualization and tracking. Additionally, the ability of this compound to inhibit enzymes can be useful in studying enzyme function and potential therapeutic applications. However, one limitation of using this compound is that it may not be selective for a specific enzyme, potentially leading to off-target effects.
Orientations Futures
There are several future directions for research involving pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate. One potential area of research is in the development of new fluorescent probes with improved properties. Additionally, further research is needed to fully understand the mechanism of enzyme inhibition and to identify potential therapeutic applications. Finally, there is potential for the development of new synthetic methods for pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate that could improve yield and reduce costs.
Méthodes De Synthèse
The synthesis of pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate involves a multi-step process. The first step involves the preparation of 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid. This is then reacted with pent-1-en-3-ol in the presence of a coupling agent to form the desired product.
Applications De Recherche Scientifique
Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate has been used in various scientific research applications. One of the most common uses of this compound is as a fluorescent probe. It has been shown to have excellent fluorescent properties, making it useful for imaging studies. Additionally, this compound has been used as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition has potential therapeutic applications, particularly in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-9(5-2)18-13(16)10-7-6-8-11-12(10)19-14(17)15(11)3/h4,6-9H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNWNAKQZCBDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C)OC(=O)C1=C2C(=CC=C1)N(C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)

![N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632339.png)
![N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7632343.png)



![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)
![1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one](/img/structure/B7632374.png)

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)
![3-Amino-1-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7632398.png)

